molecular formula C19H17FN4O3 B4380559 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide

Cat. No.: B4380559
M. Wt: 368.4 g/mol
InChI Key: RAJSBGVBLXLHDT-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the dimethyl groups.

    Coupling with Benzamide: The alkylated pyrazole is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Electrophilic substitution on the fluorophenyl ring can yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the function of various biological systems, particularly those involving pyrazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide: Lacks the nitro group, which may affect its reactivity and binding properties.

    2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluorophenyl)benzamide: The position of the fluorine atom is different, which can influence its electronic properties and interactions.

Uniqueness

The presence of both the nitro group and the fluorophenyl group in 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide makes it unique in terms of its reactivity and potential applications. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity and specificity.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-18(24(26)27)13(2)23(22-12)11-14-6-3-4-9-17(14)19(25)21-16-8-5-7-15(20)10-16/h3-10H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJSBGVBLXLHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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